molecular formula C28H27N5O2 B11416508 3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide

Cat. No.: B11416508
M. Wt: 465.5 g/mol
InChI Key: ZOZFPGKXBXOOLV-UHFFFAOYSA-N
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Description

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazoloquinazoline core, which is a fused heterocyclic system, and it is further functionalized with benzyl, oxo, and phenylpropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazoloquinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl and oxo groups are introduced through subsequent functionalization steps, often involving Friedel-Crafts acylation or alkylation reactions. The final step involves the coupling of the triazoloquinazoline intermediate with N-(2-phenylpropyl)propanamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide

InChI

InChI=1S/C28H27N5O2/c1-20(22-12-6-3-7-13-22)18-29-26(34)17-16-25-30-31-28-32(19-21-10-4-2-5-11-21)27(35)23-14-8-9-15-24(23)33(25)28/h2-15,20H,16-19H2,1H3,(H,29,34)

InChI Key

ZOZFPGKXBXOOLV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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